
5-(Chloromethyl)-4-(trifluoromethyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-4-(trifluoromethyl)oxazole is a heterocyclic compound characterized by the presence of both chlorine and trifluoromethyl groups attached to an oxazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-(trifluoromethyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine (NEt3). This reaction allows for the formation of the oxazole ring with the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4-(trifluoromethyl)oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions involving the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide would yield azide derivatives, while oxidation reactions could lead to the formation of oxazole derivatives with different oxidation states.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of oxazole, including 5-(Chloromethyl)-4-(trifluoromethyl)oxazole, exhibit promising anticancer activities. For instance, compounds containing oxazole rings have been tested against various cancer cell lines, demonstrating cytotoxic effects. In vitro assays showed significant apoptosis in glioblastoma cells when treated with oxazole derivatives, suggesting their potential as anticancer agents .
Antimicrobial Activity
Oxazole derivatives have also been evaluated for their antimicrobial properties. A study highlighted the synthesis of various oxazole derivatives, which were screened for antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives exhibited low minimum inhibitory concentration (MIC) values, indicating strong antimicrobial efficacy .
Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. The synthesis of related compounds has shown that oxazole derivatives can act as effective insecticides. For example, the synthesis of 4-(4-chlorophenyl)-2-trifluoromethyl-3-oxazole-5-ketone has been linked to its effectiveness in pest control, showcasing a broad spectrum of activity against various agricultural pests .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. The characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to validate the chemical identity of these compounds.
Case Study 1: Anticancer Activity
In a study involving the synthesis of several oxazole derivatives, researchers found that specific modifications to the oxazole ring significantly enhanced anticancer activity. The derivative this compound was particularly noted for its ability to induce apoptosis in cancer cells through DNA damage pathways .
Case Study 2: Agricultural Efficacy
Another study focused on the agricultural application of oxazole derivatives demonstrated that formulations containing this compound showed effective control over resistant pest populations. Field trials indicated a notable reduction in pest populations compared to untreated controls, affirming its potential as an environmentally friendly pesticide alternative .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4-(trifluoromethyl)oxazole and its derivatives involves interactions with specific molecular targets. For instance, certain derivatives have been shown to inhibit enzymes like peroxiredoxin 1 (PRDX1), leading to increased levels of reactive oxygen species (ROS) and subsequent cellular effects such as DNA damage and apoptosis . These interactions highlight the compound’s potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)isoxazoles: These compounds share the trifluoromethyl group and an oxazole ring but lack the chloromethyl group.
5-Trifluoromethyl-1,2,3-triazoles: These compounds also contain the trifluoromethyl group but have a triazole ring instead of an oxazole ring.
Uniqueness
The presence of both chloromethyl and trifluoromethyl groups in 5-(Chloromethyl)-4-(trifluoromethyl)oxazole makes it unique compared to its analogs
Biological Activity
5-(Chloromethyl)-4-(trifluoromethyl)oxazole is a heterocyclic compound with a significant potential for biological activity, particularly in medicinal chemistry. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C5H4ClF3N, with a molecular weight of approximately 179.54 g/mol. The compound features an oxazole ring, which includes both nitrogen and oxygen atoms, contributing to its unique chemical reactivity and biological interactions. The presence of chloromethyl and trifluoromethyl groups enhances its selectivity towards biological targets and influences its interaction with various enzymes and receptors.
Research indicates that this compound interacts with several biological macromolecules, including enzymes involved in drug metabolism. Notably, it modulates the activity of cytochrome P450 enzymes, which play a crucial role in the biotransformation of drugs. This modulation can lead to either activation or inhibition of metabolic pathways, making it a compound of interest in pharmacokinetics and drug design.
Anticancer Properties
The compound has been studied for its potential anticancer effects. It has shown significant activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance, studies have demonstrated that oxazole derivatives can induce apoptosis in cancer cells such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others . The following table summarizes the cytotoxic effects observed in different studies:
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
MCF-7 | 15.63 | Induction of apoptosis |
U-937 | 12.5 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 10.0 | Cell cycle arrest |
Enzyme Inhibition
This compound has also been identified as a selective inhibitor of carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases, including cancer and glaucoma. Its inhibition profile suggests potential applications in treating conditions where CA activity is dysregulated .
Case Studies
- Study on Cytotoxicity : A study evaluating the cytotoxic effects of various oxazole derivatives found that this compound exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin against MCF-7 cell lines, indicating its potential as a lead compound for further development .
- Molecular Docking Studies : Molecular docking studies revealed that the trifluoromethyl group enhances binding affinity to target proteins through halogen bonding interactions. This property may contribute to the compound's increased biological activity compared to similar structures lacking this feature .
Properties
Molecular Formula |
C5H3ClF3NO |
---|---|
Molecular Weight |
185.53 g/mol |
IUPAC Name |
5-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C5H3ClF3NO/c6-1-3-4(5(7,8)9)10-2-11-3/h2H,1H2 |
InChI Key |
HGAOSGCNWYFOHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(O1)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.